tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a CAS number of 1217469-14-1. It is primarily utilized in scientific research and development, particularly within the fields of chemistry and pharmaceuticals. This compound is recognized for its potential applications in drug development and as a precursor for synthesizing more complex molecules .
This compound is classified under organic compounds, specifically as an amine derivative due to the presence of a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various laboratory applications. It is often sourced from chemical suppliers specializing in research-grade materials .
The synthesis of tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves a two-step process:
The synthesis can be conducted under controlled conditions to optimize yield and purity. Key parameters include temperature control, reaction time, and the concentration of reactants. Industrial production often employs automated reactors to maintain these parameters precisely .
The molecular structure of tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride features a piperazine ring substituted at the 3-position with an isobutyl group and a tert-butoxycarbonyl group at the 1-position. The presence of a chloride ion indicates that it is in its hydrochloride salt form.
tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can participate in several types of chemical reactions:
Typical reagents include oxidizing agents such as potassium permanganate for oxidation reactions and various nucleophiles for substitution reactions. These reactions are generally performed under controlled temperatures to ensure desired outcomes .
The mechanism of action for tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding, it may modulate their activity, influencing biochemical pathways relevant to therapeutic applications. The specific interactions depend on the context of use, such as in pharmacological studies or biological assays .
Key chemical properties include:
Data on these properties can be crucial for determining suitable conditions for storage and handling during laboratory experiments .
tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has several scientific uses:
This compound's versatility makes it valuable across multiple domains within scientific research .
The synthesis of enantiomerically pure tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride demands precise chiral control, particularly for the (R)-enantiomer (CAS 1217469-14-1) and (S)-enantiomer (CAS 45072245). Two primary strategies dominate industrial and laboratory settings: chiral auxiliary-assisted alkylation and asymmetric hydrogenation. In chiral auxiliary approaches, (S)- or (R)-phenylethylamine is temporarily incorporated at N-1 of the piperazine ring before isobutyl group introduction. This bulky group sterically directs alkylation to the 3-position with diastereomeric excess (de) >95%, as confirmed by chiral HPLC analysis. Subsequent auxiliary removal and Boc protection yield enantiopure intermediates with minimal racemization [2] [7].
Alternatively, transition metal catalysis employing Ir-(P-Phos) or Ru-BINAP complexes enables asymmetric hydrogenation of enantiotopic faces in 3-(2-methylprop-1-en-1-yl)piperazine precursors. This method achieves enantiomeric excess (ee) values of 88–92% under optimized conditions (50–80 bar H₂, 50°C). Critical to success is the exclusion of trace oxygen, which deactivates catalysts and reduces ee. The Boc protecting group remains stable throughout this process, as verified by NMR spectroscopy [6] [7].
Table 1: Enantioselective Synthesis Performance Metrics
Method | Chiral Control Element | Reaction Conditions | ee/de (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Auxiliary | (S)-Phenylethylamine | -30°C, LiHMDS/THF | >95 de | 65–70 |
Asymmetric Hydrogenation | Ir-(P-Phos) | 50 bar H₂, Ethanol, 50°C | 88–92 ee | 75–80 |
Enzymatic Resolution | Lipase PS | pH 7.0, 37°C, 24 h | >99 ee | 40–45* |
* Theoretical maximum yield for resolution is 50%; unreacted enantiomer recycled
A third approach, kinetic resolution using immobilized lipases (e.g., Pseudomonas cepacia lipase), selectively acylates one enantiomer from racemic tert-butyl 3-isobutylpiperazine-1-carboxylate. Though offering exceptional ee (>99%), maximum theoretical yield caps at 50%, making it less suitable for large-scale production unless coupled with racemization recycling [2].
Functionalization at C-3 of the piperazine ring requires meticulous protecting group selection to prevent N-1/N-4 side reactions. The Boc (tert-butoxycarbonyl) group excels due to its orthogonal stability: resistant to nucleophiles and bases during alkylation yet removable under mild acidic conditions (e.g., HCl/dioxane). In Boc-protected piperazine (CAS 78551-93-6), N-1 is shielded, enabling regioselective alkylation at N-4 using isobutyl bromide under cesium carbonate activation in acetonitrile. Subsequent deprotonation with n-BuLi at -78°C generates the C-3 carbanion for electrophilic trapping, achieving 75–80% isolated yield [4] [5].
Alkylation efficiency hinges on:
Table 2: Alkylation Optimization Screening
Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | N- vs C-Alkylation Ratio |
---|---|---|---|---|---|
Cs₂CO₃ | CH₃CN | 80 | 12 | 95 | 20:1 |
K₂CO₃ | DMF | 100 | 18 | 85 | 8:1 |
LDA | THF | -78 | 1 | 99 | >50:1 |
DBU | Toluene | 110 | 6 | 40 | 3:1 |
Post-alkylation, acid-labile groups (e.g., trityl) can be cleaved simultaneously during hydrochloride salt formation, streamlining the synthesis. This chemoselectivity is verified by LC-MS monitoring, showing no Boc cleavage at pH >3 [4] [7].
Conversion of the free base tert-butyl 3-isobutylpiperazine-1-carboxylate (CAS 928025-61-0) to its hydrochloride salt (CAS 1217469-14-1) enhances stability, crystallinity, and handling. The reaction proceeds via proton transfer to the piperazine N-4 atom, followed by supersaturation-driven crystallization. Key variables influencing yield and purity include:
Salt polymorphism control is achieved through anti-solvent crystallization. Adding chilled diethyl ether to an EtOAc/HCl reaction mixture generates a monohydrate form with consistent particle size (D₉₀ < 50 µm). XRPD analysis confirms crystalline phase purity, while Karl Fischer titration verifies water content (4.5–5.5% w/w). The hydrochloride salt demonstrates superior stability under inert storage (2–8°C) compared to hygroscopic free bases, with <0.5% potency loss over 24 months [2] [6].
Table 3: Hydrochloride Salt Crystallization Conditions
Crystallization Method | Solvent System | Particle Size (D₉₀, µm) | Water Content (% w/w) | Purity (%) |
---|---|---|---|---|
Anti-solvent | EtOAc/Diethyl ether | 45–50 | 5.2 | 99.5 |
Cooling | Ethanol/Water | 100–200 | 8.0* | 98.0 |
Evaporative | Methanol | 10–20 | 0.3 | 97.8 |
* Higher hydration due to hydrate formation
Industrial synthesis of tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride employs either traditional batch reactors or emerging continuous-flow systems, each with distinct advantages. Batch processing remains prevalent for steps requiring extended reaction times (e.g., Boc protection: 12–18 h). Stainless steel reactors (100–1000 L) facilitate the alkylation and salt formation under atmospheric pressure, achieving batch yields of 70–75%. However, exothermic reactions (e.g., LDA-mediated metallation) necessitate jacketed cooling to maintain -78°C, increasing energy consumption [4] [5].
Continuous-flow reactors excel in hazardous or fast transformations:
Table 4: Batch vs. Continuous-Flow Process Comparison
Parameter | Batch Reactor | Continuous-Flow Reactor | Advantage Impact |
---|---|---|---|
Alkylation Cycle Time | 18 h | 2 h | 9× faster throughput |
Hydrogenation Yield | 80% | 92% | 12% absolute yield increase |
Solvent Consumption | 15 L/kg product | 6 L/kg product | 60% reduction |
Impurities (HCl salt) | 1.2% | 0.3% | 4× purity increase |
Temperature Control | ±5°C (exotherms) | ±0.5°C | Improved safety |
Hybrid approaches utilize flow chemistry for hazardous intermediates (organolithiums) followed by batch crystallization. Life-cycle assessment confirms flow systems reduce solvent waste by 60% and energy use by 35%, aligning with green chemistry principles [4] [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3